3-isopropoxy-N-4-pyridinylbenzamide
Description
3-Isopropoxy-N-4-pyridinylbenzamide is a benzamide derivative characterized by a pyridinyl substituent at the N-position of the benzamide core and an isopropoxy group at the 3-position of the benzene ring. The isopropoxy group contributes to its lipophilicity, while the pyridinyl moiety enhances hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
3-propan-2-yloxy-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-4-12(10-14)15(18)17-13-6-8-16-9-7-13/h3-11H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEYDAMITIIEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-isopropoxy-N-4-pyridinylbenzamide, differing primarily in substituent groups:
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS: 332152-50-8)
- Structure : A methyl group replaces the isopropoxy group at the 3-position, and the pyridinyl moiety is linked via a methylene bridge to the phenyl ring.
- Physicochemical Properties: Molecular formula: C₂₀H₁₈N₂O XLogP3: 4.3 (indicative of moderate lipophilicity) Hydrogen-bond donors/acceptors: 1/3 .
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS: 478039-51-9)
- Structure : A chlorine atom replaces the isopropoxy group, and the pyridinyl group is part of a pyrimidine ring system.
- Physicochemical Properties: Molecular formula: C₁₆H₁₁ClN₄O XLogP3: 3.9 Hydrogen-bond donors/acceptors: 1/5 .
- Functional Impact : The electron-withdrawing chlorine atom enhances electrophilicity, which may improve binding to nucleophilic residues in enzyme active sites.
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232)
Key Data Table: Comparative Analysis
| Compound Name | Molecular Formula | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₆N₂O₂ | ~4.8* | 1 | 4 | Isopropoxy, pyridinyl |
| 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | C₂₀H₁₈N₂O | 4.3 | 1 | 3 | Methyl, pyridinylmethyl |
| 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | C₁₆H₁₁ClN₄O | 3.9 | 1 | 5 | Chloro, pyridinylpyrimidine |
| Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) | C₂₃H₂₄N₄O₂ | 3.2 | 2 | 6 | Ethyl ester, pyridazinyl |
*Estimated based on substituent contributions.
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